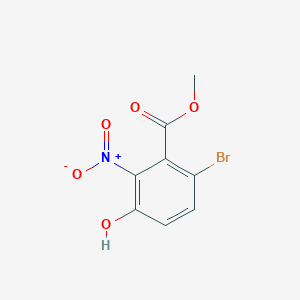
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is an organic compound with a complex structure that includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
科学的研究の応用
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-methyl-3-nitrobenzoate: Contains a methyl group instead of a bromine atom.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C8H6BrNO5 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
methyl 6-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3 |
InChIキー |
SOKBCUBYARNLOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















